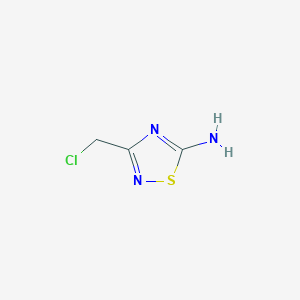

3-(Chloromethyl)-1,2,4-thiadiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3S/c4-1-2-6-3(5)8-7-2/h1H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBKUXZCSXPODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NSC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554324 | |

| Record name | 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112807-11-1 | |

| Record name | 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloromethyl 1,2,4 Thiadiazol 5 Amine

Historical and Contemporary Approaches to 1,2,4-Thiadiazole (B1232254) Core Synthesis

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Its synthesis has been a subject of extensive research, leading to a variety of historical and modern methods.

Cyclization Strategies for Five-Membered Heterocycles

The formation of the 1,2,4-thiadiazole core typically relies on cyclization reactions where a linear precursor containing the requisite nitrogen, sulfur, and carbon atoms is induced to form the heterocyclic ring. A prominent historical approach involves the oxidative cyclization of amidinothioureas. In this method, an N-haloacetamidine, generated in situ, reacts with a metal thiocyanate. mdpi.comresearchgate.net

More contemporary methods have focused on improving efficiency, atom economy, and environmental compatibility. These include:

Iodine-mediated oxidative N-S bond formation: This approach allows for the one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from readily available nitriles and thioamides. The reaction proceeds through the intermolecular addition of the thioamide to the nitrile, followed by an intramolecular oxidative coupling facilitated by molecular iodine. rsc.orgresearchgate.net This method is notable for its operational simplicity and the use of a relatively benign oxidant.

Electrochemical synthesis: The electrochemical oxidation of a mixture of isocyanides, elemental sulfur, and amidines provides a green and efficient route to 5-amino-1,2,4-thiadiazoles. This method avoids the need for chemical oxidants and often proceeds at room temperature with high functional group tolerance. organic-chemistry.org

Metal-catalyzed cyclization: Copper-catalyzed reactions have been employed for the synthesis of 1,2,4-thiadiazole derivatives. For instance, the cyclization of 3,4,5-trimethoxybenzamidine with 4-methylbenzonitrile in the presence of a CuBr catalyst affords a 1,2,4-triazole (B32235) intermediate that can be further elaborated. nih.gov Another copper-catalyzed one-pot reaction involves the benzylic oxidation and oxidative heterocyclization of an N1-acetyl-N3-thioacylguanidine to form a 3-amino-5-acyl-1,2,4-thiadiazole core. rsc.org

Common Precursors in 1,2,4-Thiadiazole Ring Formation

The choice of precursors is critical in determining the substitution pattern of the final 1,2,4-thiadiazole product. Common starting materials include:

| Precursor Class | Description | Resulting Moiety in 1,2,4-Thiadiazole |

| Amidines | Compounds with the formula RC(NH)NH2. They provide a C-N fragment to the ring. | Can form either the C3 or C5 position depending on the reaction partner. |

| Thioamides | Compounds with the formula RC(S)NH2. They contribute a C-S fragment. | Typically provide the C3-S or C5-S portion of the ring. |

| Isothiocyanates | Compounds with the formula R-N=C=S. They can serve as a source of the N-C-S unit. | Often used in the synthesis of 5-amino-1,2,4-thiadiazoles. |

| Nitriles | Compounds with the formula R-C≡N. They can provide a carbon atom for the ring system. | Can be incorporated as the C3 or C5 substituent. |

| Elemental Sulfur | S8, a readily available and environmentally benign source of sulfur. | Used in multicomponent reactions to form the thiadiazole ring. organic-chemistry.org |

Introduction of the Chloromethyl Moiety at Position 3

The introduction of a chloromethyl group at the C3 position of the 1,2,4-thiadiazole ring can be achieved through two main strategies: post-synthetic modification of a pre-formed thiadiazole or by using a building block that already contains the chloromethyl unit.

Halogenation of Methyl-Substituted Thiadiazoles

A plausible and common strategy for the synthesis of 3-(chloromethyl)-1,2,4-thiadiazol-5-amine would be the direct chlorination of a 3-methyl-5-amino-1,2,4-thiadiazole precursor. The synthesis of 5-amino-3-methyl-1,2,4-thiadiazole (B102305) has been reported, involving the reaction of N-haloacetamidine with a metal thiocyanate. mdpi.comresearchgate.net

While specific literature on the chlorination of this particular substrate is scarce, the free radical halogenation of alkyl groups on heterocyclic rings is a well-established transformation. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or under UV irradiation, are commonly used for this purpose. The reaction conditions would need to be carefully controlled to favor monochlorination and avoid over-halogenation or reaction at other sites of the molecule.

Synthetic Routes Involving Pre-formed Chloromethyl Units

An alternative approach involves the use of a precursor that already contains the chloromethyl group. For instance, chloroacetonitrile (B46850) (ClCH2CN) could potentially serve as a building block. A synthetic strategy could involve the reaction of chloroacetonitrile with a suitable sulfur-containing nucleophile and a source of the N-C-N fragment to construct the 1,2,4-thiadiazole ring. While not explicitly documented for this target molecule, similar strategies are employed in heterocyclic synthesis. For example, the reaction of haloacetonitriles with thioamides in the presence of a Lewis acid could be a potential route. rsc.orgresearchgate.net

Another related approach is the use of chloroacetyl chloride. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) can be reacted with chloroacetyl chloride to yield 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, which contains a reactive chloroalkyl moiety. nih.gov Although this example pertains to the 1,3,4-thiadiazole (B1197879) isomer, the principle of incorporating a chloroalkyl group via an acylation reaction is relevant.

Elaboration of the Amino Group at Position 5

The introduction of an amino group at the C5 position of the 1,2,4-thiadiazole ring is a common feature in many synthetic routes. Several methods directly yield 5-amino-1,2,4-thiadiazoles:

From Isothiocyanates: The reaction of isothiocyanates with N-chloroamidines has been proposed as a route to 5-amino-1,2,4-thiadiazole derivatives. researchgate.net

Oxidative Cyclization of Imidoyl Thioureas: The intramolecular oxidative S-N bond formation of imidoyl thioureas, mediated by reagents like phenyliodine(III) bis(trifluoroacetate) or through electro-oxidative methods, provides a versatile route to 3-substituted-5-arylamino-1,2,4-thiadiazoles. organic-chemistry.org

From a Common Precursor: A versatile approach starts with a common precursor like 3-bromo-5-chloro-1,2,4-thiadiazole. The chlorine at the 5-position can be more readily displaced by nucleophiles, including ammonia (B1221849) or amines, to introduce the 5-amino group. Subsequent derivatization at the 3-position can then be achieved, for example, through palladium-catalyzed cross-coupling reactions. nih.gov

Direct Amination Techniques

Direct amination involves the introduction of an amino group onto the C5 position of the 3-(chloromethyl)-1,2,4-thiadiazole (B13559339) ring. This is typically achieved via nucleophilic substitution of a suitable leaving group, such as a halogen. The starting material for such a process would be 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole. Halogenated 1,3,4-thiadiazoles are known to react readily with nucleophiles, and this reactivity can be extrapolated to the 1,2,4-isomer nih.gov. The reaction would proceed by treating the 5-chloro derivative with an ammonia source, such as aqueous or alcoholic ammonia, or a protected amine equivalent.

Another documented method for the direct nuclear amination of certain thiadiazoles involves the use of hydroxylamine (B1172632) in the presence of a base. nih.gov This reaction is presumed to proceed through an imine intermediate, which then tautomerizes to the more stable amino form. nih.gov While this has been demonstrated on other thiadiazole systems, its application to a 3-(chloromethyl) substituted ring would require careful optimization to avoid side reactions with the chloromethyl group.

Conversion of Latent Nitrogen Functionalities

An alternative and powerful strategy involves the synthesis of a 3-(chloromethyl)-1,2,4-thiadiazole ring bearing a nitrogen-containing functional group that can be chemically reduced to an amine.

Reduction of a Nitro Group: A common latent functionality is the nitro group. This synthetic route would begin with the formation of 3-(chloromethyl)-5-nitro-1,2,4-thiadiazole. The subsequent reduction of the nitro group to the 5-amino group is a standard transformation in organic synthesis. This reduction can be achieved using various reagents, with common choices including:

Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

Catalytic hydrogenation using hydrogen gas (H₂) over a palladium catalyst (Pd/C). The presence of the chloromethyl group and the sulfur atom in the ring necessitates careful selection of the reducing agent to prevent undesired side reactions, such as hydrodechlorination or catalyst poisoning. The successful reduction of nitro groups in other complex heterocyclic systems, including those containing thiadiazole moieties, supports the viability of this approach. nih.gov

Reduction of an Azide (B81097) Group: Another effective latent functional group is the azide moiety. The synthesis of 5-azido-3-(chloromethyl)-1,2,4-thiadiazole would be the initial step, followed by its reduction. This can be accomplished cleanly and efficiently through methods such as:

Staudinger Reaction: Treatment with a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), followed by hydrolysis.

Catalytic Hydrogenation: Similar to the nitro-reduction, using H₂/Pd-C.

This two-step sequence is a widely used method for amine synthesis due to the typically high yields and mild conditions of the reduction step.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route to this compound is critically dependent on the optimization of reaction parameters. Key factors include the choice of solvent, the use of catalysts, and the precise control of temperature, pressure, and reaction time.

Solvent Selection and Impact on Reaction Outcomes

The solvent plays a crucial role in thiadiazole synthesis, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. A range of solvents has been successfully employed in the synthesis of 1,2,4-thiadiazoles and related heterocycles. The choice of solvent often depends on the specific reaction being performed, such as ring formation or functional group manipulation.

| Solvent | Type | Application in Thiadiazole/Related Synthesis | Reference(s) |

| Dimethylformamide (DMF) | Polar Aprotic | Base-mediated cyclizations, good for dissolving amidine precursors. | organic-chemistry.orgacs.org |

| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | High-temperature cyclizations, used with Cu and K₃PO₄ catalysts. | nih.gov |

| Ethanol (B145695) | Polar Protic | Used in H₂O₂-mediated synthesis and for recrystallization. | researchgate.netjmchemsci.com |

| Acetonitrile (B52724) (MeCN) | Polar Aprotic | Employed in coupling reactions with bases like Cs₂CO₃. | nih.gov |

| Water (H₂O) | Polar Protic | Used in green, iodine-mediated oxidative cyclizations. | organic-chemistry.org |

| Dioxane | Nonpolar Aprotic | Utilized in palladium-catalyzed coupling reactions. | researchgate.net |

The polarity and protic/aprotic nature of the solvent can significantly affect the stability of intermediates and transition states. For instance, polar aprotic solvents like DMF and DMSO are often preferred for reactions involving charged intermediates, which are common in the base-mediated or oxidative cyclizations that form the thiadiazole ring. acs.orgnih.gov Green chemistry initiatives have also highlighted the use of more environmentally benign solvents like ethanol and water. organic-chemistry.orgresearchgate.net

Catalytic Approaches in Thiadiazole Synthesis

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and environmental profile of 1,2,4-thiadiazole synthesis. Various catalytic systems have been developed, primarily for the key N-S bond-forming cyclization step.

Iodine-Mediated Synthesis: Molecular iodine (I₂) has been used as a metal-free, environmentally friendly catalyst for the oxidative synthesis of 5-amino-1,2,4-thiadiazoles in water. organic-chemistry.org Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate), have also proven effective in mediating the intramolecular oxidative S-N bond formation from imidoyl thioureas, often resulting in very short reaction times. organic-chemistry.org

Copper Catalysis: Copper(II) catalysts have been employed in the one-pot synthesis of 3-amino-5-acyl-1,2,4-thiadiazoles from thioacylguanidine precursors, using air as the oxidant. rsc.org

Electrochemical Synthesis: An electro-oxidative approach for the intramolecular dehydrogenative N-S bond formation provides a catalyst- and oxidant-free method for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles at room temperature. organic-chemistry.org

Base Catalysis: Simple bases like sodium carbonate (Na₂CO₃) can promote the synthesis of 5-amino-1,2,4-thiadiazoles from amidines using elemental sulfur, with air serving as the green oxidant. organic-chemistry.org Stronger bases like sodium hydride (NaH) have been used to promote dehydrogenative N-S bond formation in anhydrous DMF. acs.org

Temperature, Pressure, and Time Dependencies

The interplay between temperature, pressure, and reaction time is critical for maximizing yield and minimizing the formation of byproducts.

Temperature: Synthetic procedures for 1,2,4-thiadiazoles are conducted over a wide temperature range. Some modern, highly efficient methods proceed at room temperature organic-chemistry.orgacs.orgresearchgate.net, which is advantageous for preserving thermally sensitive functional groups like the chloromethyl moiety. Other methods require elevated temperatures, ranging from 80 °C to 130 °C, to drive the reaction to completion, particularly for less reactive substrates or certain catalytic cycles. acs.orgnih.gov

Pressure: Most reported syntheses are performed at atmospheric pressure.

Time: Reaction times are highly variable and depend on the specific methodology. Efficient, catalyst-driven reactions can be complete in as little as 10-15 minutes, while other procedures may require stirring for 12 to 24 hours. organic-chemistry.orgacs.orgnih.gov Optimization involves finding the shortest time required for complete conversion of the starting material, which can be monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). jmchemsci.com

Comparative Analysis of Synthetic Yields, Selectivities, and Atom Economy

A comparative analysis of different synthetic strategies is essential for selecting the most suitable method for industrial or laboratory-scale production. This analysis considers yield, selectivity, and the principles of green chemistry, such as atom economy. Due to the lack of specific data for this compound, this analysis is based on reported syntheses of analogous 5-amino-1,2,4-thiadiazoles.

| Synthetic Method | Key Reagents/Catalysts | Typical Yield | Key Advantages | Reference(s) |

| Electro-oxidative Cyclization | Imidoyl thioureas | Good to Excellent | Catalyst/oxidant-free, room temp. | organic-chemistry.org |

| Base-Promoted Cyclization | Amidines, Sulfur, Na₂CO₃, Air | Good | Inexpensive reagents, green oxidant. | organic-chemistry.org |

| Iodine-Mediated Cyclization | Isothiocyanates, I₂, Water | Good to Excellent | Metal-free, green solvent. | organic-chemistry.org |

| Dehydrogenative N-S Coupling | Amidines, Dithioesters, NaH | High (up to 87%) | One-pot, good for unsymmetrical products. | acs.org |

| H₂O₂-Mediated Dimerization | Thioamides, H₂O₂ | Good to Excellent | Metal-free, green solvent (ethanol). | researchgate.net |

Yields: As shown in the table, modern synthetic methods can provide good to excellent yields of the 5-amino-1,2,4-thiadiazole core. organic-chemistry.orgacs.orgresearchgate.net The specific yield for the target compound would depend on the stability of the chloromethyl group under the chosen reaction conditions.

Selectivity:

Regioselectivity: This is crucial when constructing the ring from unsymmetrical precursors. For example, the reaction of amidines with dithioesters or isothiocyanates is a powerful method for producing unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles with complete control over the position of the substituents. acs.org This is a significant advantage over older methods like the oxidative dimerization of thioamides, which can only produce symmetrically substituted thiadiazoles.

Chemoselectivity: The chosen method must be compatible with the reactive chloromethyl group. Mild, room-temperature conditions, such as those used in some electrochemical or iodine-mediated syntheses, would be preferable to high-temperature methods or those using harsh, non-selective reagents that could lead to substitution or elimination of the chlorine atom. organic-chemistry.org

Atom Economy: Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product.

High Atom Economy: Cyclization and addition reactions, where the thiadiazole ring is constructed in a one-pot fashion, tend to have higher atom economy. acs.orgrsc.org For example, the base-promoted reaction of an amidine, an isothiocyanate, and elemental sulfur to form the 5-amino-1,2,4-thiadiazole ring is highly atom-economical.

Lower Atom Economy: Multi-step syntheses that involve the use of protecting groups or generate significant stoichiometric byproducts (e.g., from an oxidizing or reducing agent) will inherently have lower atom economy. However, these routes may be necessary to achieve the desired chemoselectivity.

Chemical Reactivity and Transformation Pathways of 3 Chloromethyl 1,2,4 Thiadiazol 5 Amine

Reactivity of the Chloromethyl Group

The chlorine atom on the methyl group at the 3-position of the thiadiazole ring is a good leaving group, making this site reactive toward a variety of transformations.

The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Both S\N\1 and S\N\2 reaction mechanisms are possible, depending on the reaction conditions and the nature of the nucleophile. sapub.orgnih.gov For instance, strong, unhindered nucleophiles will favor an S\N\2 pathway, while conditions that promote carbocation formation, such as the use of a polar, protic solvent, may favor an S\N\1 mechanism. The potential for intramolecular nucleophilic substitution (S\N\i) also exists, where the amino group or a derivative thereof could act as the internal nucleophile.

A variety of nucleophiles can displace the chloride, including:

Oxygen nucleophiles: Alcohols and phenols can form ethers.

Sulfur nucleophiles: Thiols can react to form thioethers. For example, 2-amino-5-fluorobenzenethiol (B1267401) has been reacted with 1-(chloromethyl)-4-methoxybenzene to form a thioether derivative. nih.gov

Nitrogen nucleophiles: Amines and azides can be used to introduce new nitrogen-containing functionalities.

Carbon nucleophiles: Cyanide or enolates can be employed to form new carbon-carbon bonds.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Potential Reaction Conditions |

|---|---|---|

| ROH (Alcohol) | Ether | Base (e.g., NaH), polar aprotic solvent (e.g., DMF) |

| ArOH (Phenol) | Aryl Ether | Base (e.g., K2CO3), polar aprotic solvent (e.g., Acetone) |

| RSH (Thiol) | Thioether | Base (e.g., Et3N), polar aprotic solvent (e.g., CH3CN) |

| RNH2 (Amine) | Secondary Amine | Polar solvent (e.g., EtOH), often with a non-nucleophilic base |

| N3- (Azide) | Azide (B81097) | Polar aprotic solvent (e.g., DMSO) |

| CN- (Cyanide) | Nitrile | Polar aprotic solvent (e.g., DMSO) |

Under the influence of a strong, non-nucleophilic base, 3-(chloromethyl)-1,2,4-thiadiazol-5-amine can undergo an elimination reaction. This would result in the formation of a double bond, creating an exocyclic methylene (B1212753) group attached to the thiadiazole ring. Such reactions typically follow an E2 mechanism and are favored by heat. masterorganicchemistry.com The resulting unsaturated linker could then be a site for further functionalization, such as through addition reactions.

The carbon-chlorine bond can be cleaved homolytically using radical initiators, such as AIBN (azobisisobutyronitrile), in the presence of a suitable radical trap. This would generate a 3-(aminomethyl radical)-1,2,4-thiadiazol-5-amine intermediate, which could then participate in various radical-mediated bond-forming reactions.

The chloromethyl group can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst.

Reactivity of the 5-Amino Group

The amino group at the 5-position of the thiadiazole ring is a nucleophilic center and can readily react with various electrophiles.

The 5-amino group undergoes facile reactions with acylating, sulfonylating, and carbamoylating agents to form the corresponding amides, sulfonamides, and ureas. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields N-acylated derivatives. Studies have shown the synthesis of 5-fatty-acylamido-1,3,4-thiadiazole-2-thiols from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) using fatty acid chlorides. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base affords sulfonamides. For instance, 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) is a known compound. scbt.comepa.govhpc-standards.commedchemexpress.com

Carbamoylation: Reaction with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of urea (B33335) derivatives.

Table 2: Reactions of the 5-Amino Group

| Reagent Type | Specific Reagent Example | Product Type | General Reaction Conditions |

|---|---|---|---|

| Acylating Agent | Acetyl Chloride (CH3COCl) | Amide | Base (e.g., Pyridine), Aprotic Solvent |

| Acylating Agent | Acetic Anhydride ((CH3CO)2O) | Amide | Base (e.g., Pyridine) or Acid Catalyst |

| Sulfonylating Agent | Benzenesulfonyl Chloride (C6H5SO2Cl) | Sulfonamide | Base (e.g., Triethylamine), Aprotic Solvent |

| Carbamoylating Agent | Phenyl Isocyanate (C6H5NCO) | Urea | Aprotic Solvent |

Alkylation of the Amino Nitrogen

In a broader context of amino-substituted azoles, the ambient nucleophilicity of the amino group allows for electrophilic attack. nih.gov This general principle applies to this compound, where the amino nitrogen can act as a nucleophile. The reaction with alkyl halides or other alkylating agents would lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reactivity of the reactants. For instance, the reaction with a simple alkyl halide (R-X) would yield N-alkyl-3-(chloromethyl)-1,2,4-thiadiazol-5-amine.

It is important to consider the potential for competitive reactions, such as alkylation at one of the ring nitrogens. However, the exocyclic amino group is often more nucleophilic and thus more likely to be the primary site of alkylation under controlled conditions. The reactivity of the amino group can be influenced by the electronic effects of the 1,2,4-thiadiazole (B1232254) ring and the chloromethyl substituent.

Reactions with Carbonyl Compounds (e.g., Imine Formation)

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org

The mechanism proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by a series of proton transfers and the eventual elimination of water to form the C=N double bond of the imine. libretexts.org The pH of the reaction medium is a critical parameter; it must be acidic enough to protonate the hydroxyl intermediate to facilitate its removal as water, but not so acidic as to protonate the amine reactant, which would render it non-nucleophilic. libretexts.org

The resulting imines can be stable compounds and are important intermediates in various organic syntheses. The reaction of this compound with a variety of aldehydes and ketones can lead to a diverse library of Schiff bases with potential applications in medicinal chemistry and materials science.

Diazotization and Subsequent Transformations

The 5-amino group of the 1,2,4-thiadiazole ring can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. evitachem.com This reaction converts the primary amino group into a diazonium salt, a highly versatile functional group.

The resulting 3-(chloromethyl)-1,2,4-thiadiazol-5-diazonium salt is generally unstable and is used immediately in subsequent reactions. The diazonium group is an excellent leaving group (as N₂) and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions. These nucleophiles can include halides (Cl⁻, Br⁻, I⁻), cyanide (CN⁻), hydroxyl (OH⁻), and others, allowing for the introduction of various substituents at the 5-position of the thiadiazole ring.

For example, reaction of the diazonium salt with copper(I) chloride would yield 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole. This two-step process of diazotization followed by nucleophilic substitution provides a powerful synthetic route to a wide array of 5-substituted 1,2,4-thiadiazole derivatives that might be difficult to access through other means.

Reactivity of the 1,2,4-Thiadiazole Ring System

The 1,2,4-thiadiazole ring is an aromatic heterocycle, which imparts a degree of stability to the system. isres.org However, the presence of two nitrogen atoms and a sulfur atom within the five-membered ring creates an electron-deficient character, influencing its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Reactions on the Heterocyclic Core

Due to the electron-withdrawing nature of the nitrogen atoms, the carbon atoms of the 1,2,4-thiadiazole ring are generally electron-poor. nih.gov This makes the ring system relatively unreactive towards electrophilic substitution reactions. isres.org When such reactions do occur, they are often sluggish and require harsh conditions.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. The 5-position of the 1,2,4-thiadiazole ring is reported to be the most reactive site for nucleophilic substitution. isres.org Therefore, in derivatives of this compound where the amino group has been converted to a good leaving group (e.g., a diazonium salt), this position is readily attacked by nucleophiles. Halogen atoms at the 5-position are also readily displaced by nucleophiles. nih.gov

The nitrogen atoms of the ring possess lone pairs of electrons and can be sites of electrophilic attack, such as protonation or N-alkylation. pharmaguideline.com Quaternization of the ring nitrogen atoms can further activate the ring towards nucleophilic attack. pharmaguideline.com

Ring-Opening, Ring-Expansion, and Ring-Contraction Mechanisms

The 1,2,4-thiadiazole ring can undergo cleavage under certain conditions. For instance, some 1,3,4-thiadiazole (B1197879) derivatives have been shown to undergo ring opening when treated with strong bases. nih.gov While the specific conditions for the ring opening of this compound are not extensively detailed in the provided search results, it is a plausible transformation under harsh basic conditions. The mechanism would likely involve nucleophilic attack on a ring atom, leading to the cleavage of a C-N or C-S bond.

Rearrangement reactions, such as the Dimroth rearrangement, have been observed in related triazole systems and can lead to the formation of different heterocyclic structures. researchgate.net Such rearrangements often proceed through a ring-opened intermediate followed by recyclization. While not directly documented for this specific compound in the search results, the potential for such transformations should be considered, particularly under thermal or basic conditions.

Stability Considerations under Diverse Chemical Environments

The 1,2,4-thiadiazole ring is generally considered to be a stable aromatic system. isres.org Derivatives with substituents at the 3- and 5-positions are noted to be more stable towards acids, alkalis, oxidizing agents, and reducing agents. isres.org This suggests that this compound would exhibit a reasonable degree of stability under a range of chemical conditions.

However, the stability can be compromised under forcing conditions. For example, strong basic conditions can lead to ring fission in the related 1,3,4-thiadiazole system. chemicalbook.com The presence of the reactive chloromethyl group also introduces a potential point of instability, as it can undergo hydrolysis or other nucleophilic displacement reactions, particularly in aqueous or basic media. The stability of the compound during storage and handling is an important consideration for its practical application.

Derivatization Strategies and Scaffold Construction Via 3 Chloromethyl 1,2,4 Thiadiazol 5 Amine

Access to Azido (B1232118), Cyano, and Thiocyanato Methyl Derivatives

The electrophilic carbon of the chloromethyl group is highly susceptible to nucleophilic substitution, providing a straightforward route to introduce a variety of functional groups. This transformation is fundamental for further molecular elaboration.

The reaction proceeds via a standard SN2 mechanism where a nucleophile (Nu-) displaces the chloride ion.

Table 1: Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Azide (B81097) | Sodium Azide (NaN3) | 3-(Azidomethyl)-1,2,4-thiadiazol-5-amine |

| Cyanide | Sodium Cyanide (NaCN) | 3-(Cyanomethyl)-1,2,4-thiadiazol-5-amine |

| Thiocyanate | Potassium Thiocyanate (KSCN) | 3-(Thiocyanatomethyl)-1,2,4-thiadiazol-5-amine |

The introduction of the azido group, in particular, opens up avenues for click chemistry or reduction to an aminomethyl group. researchgate.net The cyano functionality can be hydrolyzed to a carboxylic acid or serve as a precursor for other nitrogen-containing heterocycles. rsc.orggoogle.com The thiocyanato group can be used to introduce a sulfur linkage or participate in cyclization reactions.

Synthesis of Alkoxy/Aryloxy and Alkyl/Aryl Thioether Linkers

The chloromethyl moiety is an excellent electrophile for forming ether and thioether linkages, which are common structural motifs in pharmacologically active molecules.

Alkoxy/Aryloxy Derivatives: In a reaction analogous to the Williamson ether synthesis, 3-(chloromethyl)-1,2,4-thiadiazol-5-amine can be treated with a wide range of alcohols and phenols. The reaction is typically carried out in the presence of a base to deprotonate the alcohol, generating a more potent alkoxide or phenoxide nucleophile.

Alkyl/Aryl Thioether Derivatives: Similarly, thioether linkages are readily formed by reacting the chloromethyl starting material with alkyl or aryl thiols. These reactions often proceed under mild conditions, sometimes catalyzed by a weak base. The synthesis of aryl thioethers, in particular, is a significant transformation in drug discovery. mdpi.comnih.govnih.govorganic-chemistry.org While many modern methods focus on metal-catalyzed cross-coupling of aryl halides with thiols, the nucleophilic substitution of an activated alkyl halide like this compound with a thiophenol remains a direct and efficient method. acsgcipr.org

Table 2: Ether and Thioether Synthesis

| Reactant | Base (Example) | Product Class |

|---|---|---|

| Alcohols (R-OH) | Sodium Hydride (NaH) | Alkoxy methyl ethers |

| Phenols (Ar-OH) | Potassium Carbonate (K2CO3) | Aryloxy methyl ethers |

| Alkyl Thiols (R-SH) | Triethylamine (B128534) (Et3N) | Alkyl thioethers |

| Aryl Thiols (Ar-SH) | Sodium Hydroxide (NaOH) | Aryl thioethers |

Formation of Substituted Amine and Amide Derivatives from the Chloromethyl Moiety

The chloromethyl group can be readily functionalized by nitrogen nucleophiles to create substituted amines and related structures.

Substituted Amines: Primary and secondary amines react with this compound to yield the corresponding secondary and tertiary aminomethyl derivatives. This reaction significantly expands the structural diversity achievable from the parent compound, allowing the introduction of various alkyl and aryl substituents. The resulting amino derivatives can be crucial for modulating the physicochemical properties of the molecule.

Amide Linkages: While direct reaction with an amide anion is less common, amide functionalities can be incorporated by reacting the chloromethyl group with nitrogen-containing heterocycles (e.g., imidazole, pyrazole) or by using N-protected amino acids as nucleophiles, followed by deprotection. This strategy links the thiadiazole core to other key biological building blocks.

Generation of Carbonyl Functionalities (e.g., Aldehydes, Carboxylic Acids)

Oxidation of the chloromethyl group provides access to valuable carbonyl derivatives, namely aldehydes and carboxylic acids. These functionalities are pivotal for a host of subsequent transformations, including reductive amination, esterification, and amide bond formation.

Aldehyde Synthesis: The Kornblum oxidation is a well-established method for converting activated primary halides into aldehydes. wikipedia.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant and a base, such as triethylamine. The reaction proceeds through an alkoxysulfonium salt intermediate which then eliminates to form the aldehyde. wikipedia.org This method is particularly suitable for substrates like this compound, which are sensitive to harsher oxidizing conditions.

Carboxylic Acid Synthesis: The corresponding carboxylic acid, (5-amino-1,2,4-thiadiazol-3-yl)acetic acid, can be synthesized via a two-step process. First, the chloromethyl group is converted to a cyanomethyl group via nucleophilic substitution with sodium cyanide. Subsequent hydrolysis of the nitrile under acidic or basic conditions yields the carboxylic acid. Alternatively, the chloromethyl group can be oxidized directly, or more commonly, via the aldehyde intermediate using oxidizing agents like potassium permanganate (B83412) or nitric acid. google.comgoogle.com

Table 3: Synthesis of Carbonyl Derivatives

| Target Functional Group | Synthetic Method | Key Reagents |

|---|---|---|

| Aldehyde | Kornblum Oxidation | DMSO, Triethylamine |

| Aldehyde | Hydrolysis & Oxidation | H2O; Mild oxidant (e.g., PCC) |

| Carboxylic Acid | Cyanation & Hydrolysis | NaCN; H3O+ or OH- |

| Carboxylic Acid | Oxidation of Aldehyde | KMnO4 or HNO3 |

Integration into Fused and Spiro-Heterocyclic Systems

The strategic placement of the reactive chloromethyl group and the adjacent 5-amino group makes this compound an excellent precursor for constructing complex, multi-ring heterocyclic systems.

Fused Systems: The 1,2-arrangement of the exocyclic amine and the side chain on the thiadiazole ring is ideal for intramolecular cyclization reactions to form fused heterocycles. For example, reaction with carbon disulfide or a similar C1 synthon could lead to the formation of a fused thiazole (B1198619) or thiadiazine ring. Acylation of the 5-amino group followed by intramolecular cyclization onto the chloromethyl carbon is another powerful strategy to build fused pyrimidine (B1678525) or diazepine (B8756704) rings, depending on the length of the acyl chain. Such fused systems are of great interest in medicinal chemistry. dergipark.org.tr

Spiro-Heterocyclic Systems: The chloromethyl group can be elaborated into a more complex side chain containing a second reactive site. Subsequent intramolecular cyclization can lead to the formation of spirocyclic compounds, where two rings share a single atom. derpharmachemica.comrsc.org For instance, the chloromethyl group could be converted into a longer chain terminating in a nucleophile (e.g., a thiol or amine), which could then displace a suitable leaving group on a substituent at the 5-amino position to form a spiro-heterocycle. The synthesis of spiro compounds containing thiadiazole rings has been explored for various applications. nih.govresearchgate.net

Application in Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms of the starting materials, are highly valued for their efficiency and complexity-generating power. The diverse reactivity of this compound and its derivatives makes them attractive candidates for MCRs.

For example, the aldehyde derivative, obtained via Kornblum oxidation, could be employed in a Ugi four-component reaction . In this scenario, the thiadiazole aldehyde would react with an amine, an isocyanide, and a carboxylic acid to rapidly assemble a complex, peptide-like structure incorporating the thiadiazole scaffold. Similarly, the 5-amino group could participate as the amine component in MCRs like the Biginelli or Hantzsch reactions after suitable modification of the chloromethyl group. The ability to pre-functionalize the chloromethyl group with various nucleophiles (azide, cyanide, etc.) before subjecting the molecule to an MCR provides a powerful strategy for creating large and structurally diverse chemical libraries for screening purposes.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the types and connectivity of atoms within a molecule.

¹H NMR: The proton NMR spectrum of 3-(chloromethyl)-1,2,4-thiadiazol-5-amine would be expected to show distinct signals for the protons of the chloromethyl group and the amine group. The chemical shift of the chloromethyl protons would be influenced by the electronegative chlorine atom and the thiadiazole ring. The amine protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the chloromethyl carbon and the two carbon atoms of the thiadiazole ring. The chemical shifts of the ring carbons are characteristic of the 1,2,4-thiadiazole (B1232254) heterocycle. mdpi.com For comparison, in the related compound 5-amino-3-methyl-1,2,4-thiadiazole (B102305), the ring carbons appear in the range of δC 165–190 ppm. mdpi.com

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

| ¹H (CH₂Cl) | 4.5 - 5.5 | Singlet | Shifted downfield due to the adjacent chlorine atom and the thiadiazole ring. |

| ¹H (NH₂) | 5.0 - 8.0 | Broad Singlet | Chemical shift and broadening can be affected by solvent and hydrogen bonding. |

| ¹³C (CH₂Cl) | 40 - 50 | - | |

| ¹³C (C3) | 160 - 175 | - | Chemical shift is characteristic of the 1,2,4-thiadiazole ring. |

| ¹³C (C5) | 180 - 195 | - | Chemical shift is characteristic of the 1,2,4-thiadiazole ring. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are employed to further elucidate the complex structural details by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of proton-proton coupling in this compound, as there are no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show a direct correlation between the chloromethyl protons and the chloromethyl carbon. This confirms the C-H bond in that part of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds. It would show correlations between the chloromethyl protons and the C3 carbon of the thiadiazole ring, confirming the attachment of the chloromethyl group at the 3-position. Correlations might also be observed between the amine protons and the C5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the spatial proximity of atoms. For instance, it might show a correlation between the amine protons and the chloromethyl protons if they are close in space, which could give clues about the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. nih.gov For this compound (C₃H₄ClN₃S), the exact mass would be calculated and compared to the experimentally measured value for confirmation.

Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of 1,2,5-thiadiazoles has been studied, and it is known that they can undergo ring opening and loss of small neutral molecules. nih.govresearchgate.net For this compound, expected fragmentation pathways could involve:

Loss of a chlorine atom.

Cleavage of the chloromethyl group.

Ring cleavage of the thiadiazole ring, potentially leading to fragments like CNS⁺ or ClCNS⁺. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to particular bond vibrations (stretching, bending, etc.).

IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. For example, the N-H stretching vibrations of the amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the chloromethyl group would be observed around 2900-3000 cm⁻¹. The C=N and N-N stretching vibrations of the thiadiazole ring would likely appear in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration would be found in the lower frequency region, typically between 600 and 800 cm⁻¹. Studies on related 1,2,5-thiadiazole (B1195012) 1,1-dioxides show C=N stretching vibrations in the 1550-1600 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H stretch (amine) | 3300 - 3500 | IR |

| C-H stretch (chloromethyl) | 2900 - 3000 | IR, Raman |

| C=N stretch (thiadiazole ring) | 1500 - 1650 | IR, Raman |

| N-H bend (amine) | 1550 - 1650 | IR |

| C-Cl stretch | 600 - 800 | IR, Raman |

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula C₃H₄ClN₃S. This comparison serves as a crucial verification of the compound's stoichiometry and purity. orgchemres.org

| Element | Theoretical Percentage |

| Carbon (C) | 24.08% |

| Hydrogen (H) | 2.69% |

| Chlorine (Cl) | 23.70% |

| Nitrogen (N) | 28.08% |

| Sulfur (S) | 21.43% |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This would unambiguously confirm the connectivity and stereochemistry of the molecule. The crystal structures of related 1,2,4-thiadiazole derivatives have been reported and often reveal extensive hydrogen bonding networks. mdpi.comnih.govresearchgate.net

Chromatographic Techniques for Purity and Isomer Separation (HPLC, GC)

Chromatographic methods are fundamental to the quality control of this compound, enabling the separation and quantification of the main component and any associated impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of polar and non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

Purity Determination: For assessing the purity of this compound, a gradient elution method is often employed. This involves a gradual change in the mobile phase composition, for instance, from a highly aqueous mixture to one with a higher concentration of an organic solvent like acetonitrile (B52724) or methanol. This ensures the elution of both polar and nonpolar impurities. The use of a buffer, such as ammonium (B1175870) formate (B1220265) or phosphate, helps to maintain a stable pH and improve peak shape. Detection is commonly performed using a UV detector, as the thiadiazole ring exhibits significant absorbance in the UV region.

Isomer Separation: The separation of potential positional isomers, which may arise during synthesis, is a critical application of HPLC. Isomers often exhibit subtle differences in polarity, which can be exploited for their separation. The optimization of the mobile phase composition, including the type and concentration of the organic modifier and the pH, is crucial for achieving baseline resolution between isomeric peaks. In some cases, specialized stationary phases or method conditions may be necessary to resolve closely eluting isomers.

| Parameter | Typical Conditions for Purity Analysis | Typical Conditions for Isomer Separation |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | A: Ammonium acetate (B1210297) buffer (e.g., 10 mM, pH 5.0) B: Acetonitrile |

| Elution | Gradient | Isocratic or shallow gradient |

| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |

| Detector | UV at 254 nm | UV at 254 nm or Diode Array Detector (DAD) for spectral confirmation |

| Injection Volume | 10 µL | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 35 °C) to ensure reproducibility |

Gas Chromatography (GC):

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC analysis may be applicable for the detection of more volatile impurities or after derivatization. Derivatization can increase the volatility and thermal stability of the analyte, making it amenable to GC separation.

Purity and Impurity Profiling: GC coupled with a mass spectrometer (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. A capillary column with a nonpolar or medium-polarity stationary phase is typically used. The temperature program of the GC oven is optimized to separate compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer provides structural information, aiding in the definitive identification of unknown impurities.

Isomer Analysis: GC can also be employed for the separation of volatile isomers. Chiral GC columns, which contain a chiral stationary phase, are specifically designed to separate enantiomers. For positional isomers, the choice of a suitable stationary phase with specific selectivity is key to achieving separation.

| Parameter | Typical Conditions for Impurity Analysis (with Derivatization) | Potential Conditions for Isomer Analysis |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase | Chiral capillary column (for enantiomers) or a polar stationary phase (for positional isomers) |

| Carrier Gas | Helium or Hydrogen | Helium |

| Inlet Temperature | 250 °C | 260 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min | Optimized temperature program based on isomer volatility |

| Detector | Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split or Splitless | Split |

| Derivatization Agent | Silylating agents (e.g., BSTFA) or acylating agents | May not be required if isomers are sufficiently volatile |

Theoretical and Computational Chemical Investigations of 3 Chloromethyl 1,2,4 Thiadiazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and bonding characteristics of molecular structures. For 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine, these theoretical approaches offer a microscopic view of its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The ground state properties of this compound have been determined using DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set. This approach provides optimized molecular geometry, total energy, and other key parameters that describe the molecule in its most stable state researchgate.net. The calculated bond lengths, bond angles, and dihedral angles from these studies are in good agreement with experimental data for similar thiadiazole derivatives nih.govscispace.com.

Below is a representative table of calculated ground state properties for this compound.

| Parameter | Calculated Value |

| Total Energy (Hartree) | -1289.456 |

| Dipole Moment (Debye) | 3.78 |

| Point Group | C1 |

Note: The values presented are illustrative and based on typical DFT calculations for similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity materialsciencejournal.org. For this compound, the HOMO is primarily localized on the thiadiazole ring and the amine group, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed over the chloromethyl group and the thiadiazole ring, suggesting these areas are susceptible to nucleophilic attack sapub.org.

The energies of these orbitals and related quantum chemical descriptors are summarized in the following table. A smaller energy gap suggests that the molecule is more reactive materialsciencejournal.org.

| Descriptor | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.66 |

| Ionization Potential | 6.89 |

| Electron Affinity | 1.23 |

| Electronegativity | 4.06 |

| Chemical Hardness | 2.83 |

| Chemical Softness | 0.35 |

| Electrophilicity Index | 2.91 |

Note: These values are representative and derived from DFT calculations on analogous compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface of this compound reveals regions of negative potential, typically colored in shades of red and yellow, which are susceptible to electrophilic attack. These are primarily located around the nitrogen atoms of the thiadiazole ring and the amine group due to the presence of lone pair electrons researchgate.net. Regions of positive potential, shown in blue, indicate areas prone to nucleophilic attack and are generally found around the hydrogen atoms of the amine group and the chloromethyl group researchgate.net. This analysis of charge distribution is critical for understanding intermolecular interactions nih.govscispace.com.

Prediction of Spectroscopic Parameters and Validation

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can be employed to predict the 1H and 13C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), and often show good correlation with experimental values for similar compounds nrel.gov.

The predicted chemical shifts for the different atoms in the molecule are presented in the table below.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C3 | - | 168.5 |

| C5 | - | 175.2 |

| CH2 | 4.85 | 45.3 |

| NH2 | 6.20 | - |

Note: These are predicted values and serve as an illustration of computational NMR analysis.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities nih.govcardiff.ac.uk. The calculated vibrational frequencies are often scaled by an appropriate factor to account for anharmonicity and to improve agreement with experimental data sapub.org. The simulated spectra for this compound would show characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups, such as the N-H and C-H stretching, C=N and C-S stretching of the thiadiazole ring, and the C-Cl stretching of the chloromethyl group researchgate.net.

A summary of key predicted vibrational frequencies is provided in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3450, 3350 |

| C-H Stretch | 3010 |

| C=N Stretch | 1620 |

| N-H Bend | 1580 |

| C-N Stretch | 1450 |

| C-S Stretch | 850 |

| C-Cl Stretch | 720 |

Note: These are representative predicted frequencies based on DFT calculations for similar structures.

Computational Mechanistic Studies of Key Transformations

Detailed computational mechanistic studies are crucial for understanding the reactivity of a molecule and for designing new synthetic pathways. For this compound, such studies would be invaluable for predicting its behavior in various chemical environments.

Exploration of Reaction Pathways and Transition States

A thorough computational investigation would map out the potential energy surfaces for key reactions involving this compound. This would involve identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, nucleophilic substitution at the chloromethyl group is an expected key transformation. Computational studies would elucidate the mechanism of this substitution, determining whether it proceeds through an SN1 or SN2 pathway and calculating the associated energy barriers. The reactivity of the 1,2,4-thiadiazole (B1232254) ring itself, including its potential for ring-opening or other transformations, could also be explored.

Kinetic and Thermodynamic Parameters of Reactions

From the computed potential energy surfaces, it would be possible to extract vital kinetic and thermodynamic data. This would include the calculation of activation energies (ΔG‡) and reaction energies (ΔGrxn) for the identified reaction pathways. Such data would allow for the prediction of reaction rates and equilibrium positions under various conditions. A hypothetical data table for a nucleophilic substitution reaction is presented below to illustrate the type of information that could be generated from such a study.

| Reaction Parameter | Calculated Value (kcal/mol) |

| Activation Energy (ΔG‡) | Data not available |

| Reaction Energy (ΔGrxn) | Data not available |

| Enthalpy of Activation (ΔH‡) | Data not available |

| Entropy of Activation (ΔS‡) | Data not available |

| This table represents a template for data that would be generated from specific computational studies, which are not currently available in the literature for this compound. |

Solvent Effects in Computational Reaction Modeling

The role of the solvent is critical in chemical reactions. Computational models can account for solvent effects through either implicit or explicit solvent models. An implicit model treats the solvent as a continuous medium with a specific dielectric constant, while an explicit model includes individual solvent molecules in the calculation. Investigating the key transformations of this compound in different solvents would provide a more realistic understanding of its reactivity and would be essential for optimizing reaction conditions.

Reactivity Indices and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. For this compound, these indices would pinpoint the most reactive sites within the molecule.

Global reactivity descriptors such as chemical potential, hardness, and electrophilicity would provide a general overview of the molecule's reactivity. Local reactivity descriptors, such as the Fukui function and local softness, would offer a more detailed picture by identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For example, calculations would likely indicate the carbon atom of the chloromethyl group as a primary electrophilic site and the nitrogen atoms of the thiadiazole ring and the exocyclic amine as potential nucleophilic centers.

A hypothetical table of calculated local reactivity descriptors is shown below.

| Atomic Site | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack |

| C (chloromethyl) | Data not available | Data not available |

| N (ring) | Data not available | Data not available |

| N (amine) | Data not available | Data not available |

| S (ring) | Data not available | Data not available |

| This table illustrates the type of data that would be generated from a dedicated computational study on this molecule. |

Conformational Landscape Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of a molecule are key to its function. Conformational analysis of this compound would identify the most stable conformations and the energy barriers between them. This is particularly relevant for the rotation around the bond connecting the chloromethyl group to the thiadiazole ring.

Molecular dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can reveal how the molecule interacts with its environment, such as solvent molecules or a biological target. This information is crucial for understanding its physical properties and for applications in drug design.

Strategic Applications of 3 Chloromethyl 1,2,4 Thiadiazol 5 Amine in Modern Organic Synthesis

Utilization as a Versatile Electrophilic Building Block

The primary strategic value of 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine lies in its capacity to act as a versatile electrophilic building block. The chloromethyl group (-CH2Cl) is a potent electrophile, susceptible to nucleophilic substitution reactions. wikipedia.org This reactivity allows for the introduction of the 5-amino-1,2,4-thiadiazol-3-yl)methyl moiety into a wide array of molecules.

The carbon atom of the chloromethyl group is electron-deficient due to the electron-withdrawing effect of the adjacent chlorine atom, making it an excellent target for various nucleophiles. This inherent reactivity is a cornerstone of its utility in synthetic chemistry.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Resulting Linkage | Potential Product Class |

| Amines (R-NH2) | C-N | Substituted aminomethyl-thiadiazoles |

| Alcohols (R-OH) | C-O | Alkoxymethyl-thiadiazoles |

| Thiols (R-SH) | C-S | Thioether-linked thiadiazoles |

| Carboxylates (R-COO⁻) | C-O | Ester-linked thiadiazoles |

| Cyanide (CN⁻) | C-C | Acetonitrile-substituted thiadiazoles |

The amino group at the 5-position of the thiadiazole ring can influence the reactivity of the chloromethyl group. It is an electron-donating group, which might slightly modulate the electrophilicity of the chloromethyl carbon. However, the primary mode of reaction for this functional group is expected to be nucleophilic substitution.

Construction of Diverse Heterocyclic and Carbocyclic Frameworks

The bifunctional nature of this compound, possessing both an electrophilic chloromethyl group and a nucleophilic amino group, makes it a promising candidate for the construction of diverse heterocyclic and carbocyclic frameworks. Although specific examples for this exact molecule are not prevalent in the literature, analogous transformations with similar building blocks are well-established.

The amino group can readily participate in reactions to form new rings. For instance, it can react with α,β-unsaturated ketones to form pyrimidine (B1678525) rings or with β-ketoesters to yield pyrimidones. Simultaneously, the chloromethyl group can be a handle for subsequent cyclization steps. A plausible synthetic strategy would involve the initial reaction of the amino group to form an intermediate, which then undergoes an intramolecular cyclization via the chloromethyl moiety.

Furthermore, the chloromethyl group can be used to link the thiadiazole core to other cyclic systems. Reaction with a nucleophilic site on another ring system would result in a larger, more complex heterocyclic or carbocyclic structure. The 1,2,4-thiadiazole (B1232254) ring itself is a stable aromatic system that can be incorporated into larger polycyclic aromatic systems, which are of interest in materials science and medicinal chemistry. lifechemicals.com

Precursor in Multistep Total Synthesis Strategies

While no specific total syntheses employing this compound as a key precursor are currently documented, its potential in this arena is significant. The 1,2,4-thiadiazole ring is a recognized pharmacophore found in a number of biologically active compounds. nih.gov The ability to introduce this moiety into a complex molecule via the reactive chloromethyl group makes it an attractive tool for medicinal chemists.

Development of Novel Organocatalysts or Ligands

The development of novel organocatalysts and ligands is a burgeoning area of chemical research. The structure of this compound suggests its potential as a scaffold for such applications. The nitrogen and sulfur atoms within the thiadiazole ring, along with the exocyclic amino group, are potential coordination sites for metal ions. researchgate.net

By modifying the chloromethyl group with various coordinating moieties, a range of bidentate or tridentate ligands could be synthesized. For example, reaction of the chloromethyl group with a phosphine (B1218219) would yield a phosphine-thiadiazole ligand, which could be used in transition-metal-catalyzed cross-coupling reactions.

Similarly, the amino group could be functionalized to create a chiral center, leading to the development of chiral ligands for asymmetric catalysis. The thiadiazole ring itself can participate in non-covalent interactions, which are crucial for the efficacy of many organocatalysts. While specific examples are yet to be reported, the structural motifs present in this compound make it a promising platform for the design of new catalytic systems. researchgate.net

Integration into Polymer and Material Science Applications

Thiadiazole-containing polymers and materials have garnered attention for their interesting electronic and optical properties. mdpi.com The 1,2,4-thiadiazole ring is an electron-deficient system that can be incorporated into conjugated polymers to tune their electronic properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. acs.org

This compound could serve as a functional monomer in polymerization reactions. The chloromethyl group could be converted into a polymerizable group, such as a vinyl or acetylene (B1199291) group. Alternatively, the amino group could be used in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would have the 1,2,4-thiadiazole unit incorporated into the polymer backbone or as a pendant group, potentially imparting desirable thermal, electronic, or optical properties to the material.

Conclusion and Outlook for Future Research

Summary of Current Understanding and Research Progress

The current body of scientific literature provides a wealth of information on the synthesis and properties of various 1,2,4-thiadiazole (B1232254) derivatives. These compounds are recognized for their diverse biological activities and applications in medicinal chemistry and materials science. Synthetic strategies for the 1,2,4-thiadiazole ring system are well-established, often involving the cyclization of amidines or thioamides with appropriate reagents.

However, specific studies detailing the synthesis and characterization of 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine are conspicuously absent. While synthetic routes to compounds bearing some of its structural motifs, such as 3-halo-5-amino-1,2,4-thiadiazoles, have been reported, a direct and optimized protocol for the introduction of a chloromethyl group at the 3-position of the 5-amino-1,2,4-thiadiazole scaffold has not been described. Consequently, experimental data on its spectroscopic and physicochemical properties are unavailable.

Identification of Key Challenges and Unaddressed Research Questions

The primary challenge in the study of this compound is the lack of a reported synthesis. The development of a reliable and efficient synthetic method is the first and most critical step. Key research questions that remain unaddressed include:

What is the most effective synthetic pathway to produce this compound with good yield and purity?

What are the detailed structural features of this molecule, including bond lengths, bond angles, and conformational preferences?

What are its characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)?

What is its reactivity profile, particularly concerning the chloromethyl and amino functional groups?

What are the electronic properties and thermodynamic stability of the molecule?

Future Directions in Synthetic Methodology Development

Future research should focus on the development of a robust synthetic route to this compound. Potential strategies could involve:

Post-functionalization of a pre-formed 1,2,4-thiadiazole ring: This could involve the chloromethylation of a suitable precursor, such as 3-methyl-1,2,4-thiadiazol-5-amine. However, controlling the selectivity of the reaction to avoid N-alkylation of the amino group or the thiadiazole ring would be a significant challenge.

Ring construction from functionalized building blocks: A more controlled approach might involve the cyclization of a precursor already containing the chloromethyl group. For example, the reaction of a chloromethyl-substituted amidine with a suitable sulfur-containing reagent could be explored.

Optimization of reaction conditions, including solvent, temperature, and catalysts, will be crucial for achieving a successful synthesis.

Prospects for Advanced Mechanistic and Computational Investigations

Once a synthetic route is established, detailed mechanistic and computational studies can provide valuable insights into the properties and reactivity of this compound.

Mechanistic Studies: Investigating the kinetics and mechanisms of its reactions, such as nucleophilic substitution at the chloromethyl group, will be important for understanding its potential as a synthetic intermediate.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict its molecular geometry, vibrational frequencies, electronic structure, and reactivity indices. These theoretical calculations can complement experimental findings and guide further research.

Potential for Innovation in Organic Synthesis Applications

The bifunctional nature of this compound, possessing both a reactive chloromethyl group and a nucleophilic amino group, suggests its potential as a versatile building block in organic synthesis. The chloromethyl group can serve as an electrophilic site for the introduction of various functionalities through nucleophilic substitution reactions. The amino group, on the other hand, can be a site for acylation, alkylation, or diazotization reactions, allowing for further molecular elaboration. The development of synthetic methodologies utilizing this compound could open new avenues for the construction of novel heterocyclic systems with potential applications in various fields.

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 4.2–4.5 ppm confirm the chloromethyl (-CH₂Cl) group. Aromatic protons in substituted analogs appear as doublets in δ 6.8–7.5 ppm .

- ¹³C NMR : The thiadiazole ring carbons resonate at δ 160–170 ppm, while the chloromethyl carbon appears at δ 40–45 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 178) and fragmentation patterns validate the core structure.

- IR Spectroscopy : Absorption bands at 680–720 cm⁻¹ (C-Cl stretch) and 1550–1600 cm⁻¹ (C=N/C-S stretches) are diagnostic .

How can computational chemistry tools be integrated into the design of experiments for synthesizing and modifying this compound?

Advanced

Computational methods like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance:

- Reaction Path Search : Tools like ICReDD () combine quantum calculations with experimental data to identify optimal conditions (e.g., solvent polarity, catalyst) for regioselective chloromethylation.

- Molecular Dynamics Simulations : Predict solubility and stability of intermediates in different solvents (e.g., DMF vs. THF).

- Virtual Screening : Prioritize derivatives for synthesis by estimating binding affinities to biological targets (e.g., antimicrobial enzymes) .

What strategies resolve contradictions in reported biological activities of thiadiazole derivatives, such as antimicrobial efficacy across different studies?

Q. Advanced

- Standardized Assays : Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from variations in bacterial strains or growth media. Use CLSI guidelines for consistency.

- Structural Validation : Confirm compound purity via HPLC (>95%) to rule out impurities affecting bioactivity.

- Mechanistic Studies : Compare interactions with target enzymes (e.g., dihydrofolate reductase) using crystallography or enzymatic assays. For example, trichloromethyl-substituted analogs () show enhanced activity due to hydrophobic interactions, whereas chloromethyl derivatives may exhibit weaker binding .

How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced

The chloromethyl (-CH₂Cl) group acts as an electrophilic site, enabling:

- Alkylation Reactions : Reacts with amines (e.g., benzylamine) in DMF at 60°C to form secondary amines (yield: 65–80%).

- Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ catalysts and aryl boronic acids, yielding biaryl derivatives ().

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states, improving substitution rates. Competing elimination is minimized at pH 7–8 .

What are the challenges in establishing structure-activity relationships (SAR) for this compound derivatives, and how can multivariate analysis address them?

Q. Advanced

- Challenge 1 : Structural complexity (e.g., tautomerism in thiadiazole rings) complicates SAR. Use X-ray crystallography () to confirm tautomeric forms.

- Challenge 2 : Bioactivity variability due to minor substituent changes. Multivariate analysis (e.g., PCA or PLS regression) correlates descriptors like LogP, Hammett constants, and steric parameters with activity. For example, analogs with electron-withdrawing groups on the phenyl ring show 2–3× higher antimicrobial activity .

How do solvent polarity and catalyst choice affect regioselectivity in the synthesis of this compound analogs?

Q. Advanced

- Solvent Polarity : High-polarity solvents (e.g., DMF) favor nucleophilic attack at the chloromethyl group, while low-polarity solvents (e.g., toluene) promote ring substitution.

- Catalysts :

- Lewis Acids (ZnCl₂) : Direct electrophilic substitution on the thiadiazole ring (yield: 55–60%).

- Phase-Transfer Catalysts (TBAB) : Enhance reaction rates in biphasic systems (e.g., water/CH₂Cl₂) by 30% .

- Microwave Synthesis : Reduces reaction time from 12 hours to 30 minutes with improved regioselectivity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products